4-(4-Methoxyphenyl)-3-methylazetidin-2-one is a synthetic compound categorized within the class of azetidinones, which are four-membered cyclic amides. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is typically synthesized through various organic reactions involving specific precursors. Its synthesis can be traced back to studies focused on the structural and functional properties of azetidinones, which have been explored for their pharmacological potential.
The synthesis of 4-(4-Methoxyphenyl)-3-methylazetidin-2-one typically involves a cyclization reaction. One common method includes:
In industrial settings, continuous flow reactors may be employed to enhance the scalability and efficiency of the synthesis. The use of optimized catalysts and controlled reaction conditions can significantly improve yield and product quality.
The molecular structure of 4-(4-Methoxyphenyl)-3-methylazetidin-2-one features a four-membered azetidine ring with a methoxyphenyl group and a methyl substituent.
4-(4-Methoxyphenyl)-3-methylazetidin-2-one can undergo various chemical transformations:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its chemical properties for specific applications.
The mechanism of action for 4-(4-Methoxyphenyl)-3-methylazetidin-2-one is believed to involve interactions with specific molecular targets:
Property | Value |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 4-(4-methoxyphenyl)-3-methylazetidin-2-one |
InChI | InChI=1S/C11H13NO2/c1-7-10(12-11(7)13)8-3-5-9(14-2)6-4-8/h3-7,10H,1-2H3,(H,12,13) |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
4-(4-Methoxyphenyl)-3-methylazetidin-2-one has several applications across various fields:
This compound's versatility highlights its significance in both academic research and practical applications within the pharmaceutical industry.
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1